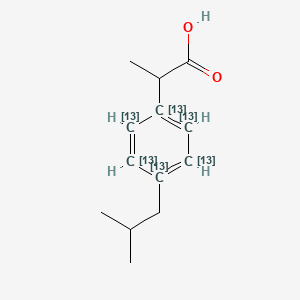

Ibuprofen-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-HNHUTNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675969 | |

| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216459-54-9 | |

| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ibuprofen-13C6 chemical structure and properties

Introduction

Ibuprofen-13C6 is a stable isotope-labeled version of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. In this isotopologue, six carbon atoms on the benzene ring are replaced with the heavier carbon-13 (¹³C) isotope. This labeling does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical and research settings. Primarily, this compound serves as an internal standard for the accurate quantification of ibuprofen in complex biological matrices such as plasma, urine, and tissue samples. Its use is critical in pharmacokinetic, drug metabolism, and bioequivalence studies where precise measurements are paramount.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of ibuprofen, with the exception of the six carbon atoms in the phenyl ring.

Chemical Formula: ¹³C₆C₇H₁₈O₂

Molecular Weight: Approximately 212.24 g/mol [1]

CAS Number: 1216459-54-9

Physicochemical Properties

Quantitative data for this compound is not as readily available as for its unlabeled counterpart. However, the physicochemical properties are expected to be very similar to those of ibuprofen.

| Property | Value (for Ibuprofen) | Reference |

| Melting Point | 75-78 °C | [2] |

| Boiling Point | 157 °C at 4 mmHg | [3] |

| Water Solubility | Practically insoluble | [3] |

| Solubility in Organic Solvents | Freely soluble in acetone, methanol, and methylene chloride | [3] |

| pKa | 4.43 |

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is proprietary to commercial suppliers, the general synthetic routes for ibuprofen can be adapted using a ¹³C₆-labeled benzene ring as a starting material. The two most common industrial syntheses for ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is considered a "greener" synthesis.

A plausible synthetic scheme for this compound would likely involve the Friedel-Crafts acylation of a ¹³C₆-labeled isobutylbenzene, followed by a series of reactions to introduce the propionic acid moiety.

Mechanism of Action

The mechanism of action of this compound is identical to that of unlabeled ibuprofen. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Experimental Protocols

Quantification of Ibuprofen in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of ibuprofen in biological samples. Below is a representative experimental protocol for this purpose.

1. Materials and Reagents:

-

Ibuprofen analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the ibuprofen stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the this compound working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to separate ibuprofen from endogenous plasma components.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ibuprofen: m/z 205.1 → 161.1

-

This compound: m/z 211.1 → 167.1

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ibuprofen to this compound against the concentration of the calibration standards.

-

Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Data

13C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound will be significantly different from that of unlabeled ibuprofen due to the enrichment of ¹³C atoms in the phenyl ring. The signals corresponding to the six carbons of the benzene ring will be significantly enhanced. The approximate chemical shifts for the carbons in unlabeled ibuprofen are provided below for reference.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carboxyl (C=O) | ~181 |

| Quaternary Aromatic | ~140, ~137 |

| Aromatic CH | ~129, ~127 |

| Methine (CH) | ~45 |

| Methylene (CH₂) | ~45 |

| Isopropyl CH | ~30 |

| Methyl (CH₃) | ~22, ~18 |

Note: In some solvents, the chemical shifts of the methine and methylene carbons attached to the aromatic ring can be nearly identical.[4]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at m/z 211.1 in negative ion mode, which is 6 mass units higher than that of unlabeled ibuprofen (m/z 205.1). The fragmentation pattern will be similar to that of ibuprofen, with the characteristic fragments also shifted by 6 mass units.

Fragmentation of Unlabeled Ibuprofen (m/z 205.1):

-

A common fragmentation is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 161.1.[5]

Predicted Fragmentation of this compound (m/z 211.1):

-

The corresponding loss of the carboxyl group would result in a fragment at m/z 167.1.

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals. Its utility as an internal standard enables the highly accurate and precise quantification of ibuprofen in various biological matrices, which is fundamental for regulatory-compliant pharmacokinetic and bioequivalence studies. The distinct mass shift provided by the six ¹³C atoms ensures minimal isotopic interference and reliable data, making it the gold standard for bioanalytical assays of ibuprofen.

References

Technical Guide to Ibuprofen-13C6: Certificate of Analysis and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis for Ibuprofen-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document details the key quality attributes, analytical methodologies, and its application in research and drug development.

Introduction

This compound is a synthetically produced version of ibuprofen where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic labeling results in a molecule that is chemically identical to ibuprofen but has a molecular weight that is 6 Daltons higher. This mass difference allows for its use as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of ibuprofen in complex biological matrices. Its primary applications are in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | 2-(4-(2-methylpropyl)phenyl-1,2,3,4,5,6-13C6)propanoic acid |

| Molecular Formula | ¹³C₆C₇H₁₈O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 1216459-54-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

Table 2: Quality Control Specifications

| Test | Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Residual Solvents | Meets USP <467> requirements |

| Elemental Analysis | Conforms to theoretical values |

| Mass Identity (by MS) | Conforms to the expected mass |

| Structural Identity (by ¹H NMR) | Conforms to the structure of Ibuprofen |

Experimental Protocols

Detailed methodologies are essential for the accurate and precise use of this compound as an internal standard. The following sections describe the typical experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of this compound and to separate it from any unlabeled ibuprofen or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical isocratic condition is 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) for injection.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

Purpose: To confirm the molecular weight of this compound, thereby verifying its isotopic enrichment, and to be used as a detector in quantitative assays.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for LC-MS. Electron ionization (EI) is used for GC-MS.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

-

LC-MS Protocol:

-

The HPLC conditions are similar to those described in section 3.1.

-

The mass spectrometer is set to monitor for the deprotonated molecule [M-H]⁻ of this compound at m/z 211.15 and unlabeled ibuprofen at m/z 205.15.

-

-

GC-MS Protocol:

-

Derivatization: Ibuprofen and its labeled counterpart are often derivatized (e.g., silylation) to increase their volatility.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the analyte from other matrix components.

-

MS Detection: The mass spectrometer monitors for characteristic fragment ions of the derivatized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and to ensure the 13C labels are in the correct positions on the benzene ring.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled ibuprofen, confirming the overall proton framework of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show highly intensified signals for the six carbon atoms of the benzene ring due to the 13C enrichment. The chemical shifts of these carbons will be consistent with the structure of ibuprofen, but their signal intensity will be significantly greater than that of the other carbon atoms.[2][3][4][5][6][7]

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of this compound.

Caption: Mechanism of action of Ibuprofen, inhibiting COX-1/2 enzymes.

Caption: Experimental workflow for quantifying Ibuprofen using this compound.

Caption: Quality control process for the manufacturing of this compound.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures researchers, scientists, and drug development professionals of the quality and suitability of this stable isotope-labeled standard for its intended use. Understanding the data presented in the CoA and the underlying analytical methodologies is paramount for generating reliable and reproducible quantitative data in bioanalytical studies. This technical guide provides a foundational understanding of these aspects, enabling users to confidently incorporate this compound into their research and development workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. My first 13-NMR spectrum [qorganica.qui.uam.es]

- 3. Ibuprofen(15687-27-1) 13C NMR spectrum [chemicalbook.com]

- 4. (S)-(+)-Ibuprofen (51146-56-6) 13C NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 50.32 MHz, CDCl3, experimental) (HMDB0001925) [hmdb.ca]

- 6. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]

- 7. asahilab.co.jp [asahilab.co.jp]

A Technical Guide to the Isotopic Purity of Ibuprofen-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Ibuprofen-13C6, a stable isotope-labeled internal standard essential for quantitative bioanalytical studies. Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies in drug development. This document outlines the analytical methodologies used to determine isotopic purity, presents typical data formats, and discusses the underlying principles of these techniques.

Introduction to Isotopic Purity

This compound is a synthetically produced version of ibuprofen where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling allows for its use as an internal standard in mass spectrometry-based assays, as it is chemically identical to the unlabeled drug but can be distinguished by its higher mass.

The isotopic purity of this compound refers to the extent to which the intended 13C atoms have been incorporated into the molecule and the absence of molecules with fewer than the desired number of 13C atoms. The primary quantitative metrics for isotopic purity are isotopic enrichment and the distribution of isotopologues .

-

Isotopic Enrichment: This is the percentage of a specific isotope at a particular atomic position in a molecule. For this compound, it refers to the percentage of 13C at each of the six positions on the benzene ring.

-

Isotopologue Distribution: This describes the relative abundance of all the different isotopic forms of the molecule. For this compound, the desired isotopologue is the one with all six carbons of the benzene ring as 13C. However, the synthesis process may also yield molecules with five, four, or fewer 13C atoms, as well as the unlabeled (12C) version.

High isotopic purity is crucial to prevent cross-signal interference with the unlabeled analyte being quantified, which could lead to inaccurate measurements.

Data Presentation

Quantitative data on the isotopic purity of a batch of this compound is typically presented in a Certificate of Analysis. The following tables illustrate how this data is structured.

Table 1: Summary of Isotopic Purity for this compound

| Parameter | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥98% | 99.5% | HPLC-UV |

| Isotopic Enrichment | ≥99 atom % 13C | 99.2% | Mass Spectrometry |

| Major Isotopologue | 13C6 | >98% | Mass Spectrometry |

Table 2: Isotopologue Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| 13C6 | 98.5 |

| 13C5 | 1.2 |

| 13C4 | 0.2 |

| 13C3 | <0.1 |

| 13C2 | <0.1 |

| 13C1 | <0.1 |

| Unlabeled (12C6) | <0.1 |

Experimental Protocols

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Analysis

High-resolution mass spectrometry is the most common method for determining isotopic enrichment and distribution.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

The stock solution is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

The instrument is coupled to a liquid chromatography (LC) system to ensure that the analyzed signal corresponds to the this compound peak.

-

-

Data Acquisition:

-

The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion of this compound.

-

The mass range is set to cover the expected m/z values of all potential isotopologues. For the [M-H]- ion of this compound (C13H18O2), the expected monoisotopic mass is approximately 211.1 g/mol , compared to 205.1 g/mol for unlabeled ibuprofen.

-

-

Data Analysis:

-

The acquired mass spectrum is analyzed to identify the peaks corresponding to each isotopologue.

-

The relative abundance of each isotopologue is calculated by integrating the area of its corresponding peak.

-

The isotopic enrichment is calculated from the relative abundances of the labeled and unlabeled species.

-

Quantitative NMR Spectroscopy for Isotopic Purity

Quantitative 13C NMR (qNMR) can also be used to determine isotopic purity, although it is less common than MS for this specific application due to lower sensitivity.

Methodology:

-

Sample Preparation:

-

A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

An internal standard with a known concentration and a long relaxation time may be added for quantification.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

-

Data Acquisition:

-

A quantitative 13C NMR spectrum is acquired. This requires specific experimental parameters to ensure accurate integration:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being measured.

-

A 90° pulse angle.

-

Gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.

-

-

-

Data Analysis:

-

The signals in the 13C NMR spectrum corresponding to the labeled and any unlabeled carbon positions are integrated.

-

The ratio of the integrals of the 13C-labeled and 12C-unlabeled signals provides a measure of the isotopic enrichment at each carbon position.

-

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound isotopic purity.

Caption: Experimental workflows for determining the isotopic purity of this compound.

Caption: Logical relationship between synthesis and the resulting isotopologue distribution.

Conclusion

The determination of isotopic purity is a critical aspect of the quality control of this compound for its use as an internal standard in regulated bioanalysis. High-resolution mass spectrometry provides a robust and sensitive method for quantifying isotopic enrichment and the distribution of isotopologues. While quantitative NMR can also be employed, MS is generally the preferred method. A thorough characterization of isotopic purity, as outlined in this guide, ensures the reliability and accuracy of bioanalytical data generated using this compound.

A Technical Guide to Ibuprofen-13C6 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ibuprofen-13C6, a stable isotope-labeled variant of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its primary applications are in pharmacokinetic studies, drug metabolism research, and as an internal standard for quantitative mass spectrometry-based analyses. The incorporation of six Carbon-13 (¹³C) atoms into the benzene ring provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without altering its chemical properties.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and accurate quantification.

| Property | Value | Citations |

| CAS Number | 1216459-54-9 | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2][3][4] |

| Molecular Formula | ¹³C₆C₇H₁₈O₂ | [2][3][4] |

| Synonyms | [U-Ring-¹³C₆]-Ibuprofen, 2-(4-Isobutylphenyl)propionic Acid-¹³C₆ | [2][3][4] |

| Purity | ≥95.0% (as determined by HPLC) | [2] |

| Typical Format | Neat (solid) | [2][3] |

| Storage Temperature | 2-8°C or -20°C | [2] |

Experimental Protocols and Methodologies

This compound is invaluable as an internal standard in bioanalytical methods for the precise quantification of ibuprofen in complex biological matrices such as plasma, serum, and synovial fluid. Below is a representative protocol for the analysis of ibuprofen using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this stable isotope.

Protocol: Quantification of Ibuprofen in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To accurately determine the concentration of ibuprofen in human plasma samples. This compound is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 250 ng/mL). b. Dilute the sample with 100 µL of 2% phosphoric acid in water. c. Condition a 96-well SPE plate (e.g., Oasis HLB) with 200 µL of methanol, followed by equilibration with 200 µL of water. d. Load the sample onto the SPE plate. e. Wash the sample with 100 µL of a solution containing 80:20:0.1 (v/v/v) water-acetonitrile-formic acid. f. Elute the analyte and internal standard with 50 µL of 20:80:0.1 (v/v/v) water-acetonitrile-formic acid. g. Dilute the eluted sample with 150 µL of 60:40:0.1 water-acetonitrile-formic acid for injection.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5-µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 0.750 mL/min.

- Gradient: A linear gradient is typically used to ensure proper separation from matrix components.

- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Monitoring Mode: Selected Reaction Monitoring (SRM).

- SRM Transitions:

- Ibuprofen: m/z 205 → 161

- This compound (IS): m/z 211 → 167 (Note: The +6 Da mass shift from the six ¹³C atoms is reflected in both the parent and fragment ions).

4. Quantification: The concentration of ibuprofen in the unknown samples is determined by calculating the peak area ratio of the analyte (ibuprofen) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known ibuprofen concentrations. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[5]

Metabolic Pathway of Ibuprofen

Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. The R-enantiomer can also be converted to the pharmacologically more active S-enantiomer. This compound is an essential tool for tracing these metabolic fates in detail.

Caption: Metabolic pathway of Ibuprofen in the liver.

This diagram illustrates the primary metabolic transformations of ibuprofen. The administered racemic mixture consists of R- and S-enantiomers. The R-form can undergo inversion to the more active S-form, a process mediated by the enzyme alpha-methylacyl-CoA racemase (AMACR).[4] Both enantiomers are metabolized, primarily through hydroxylation by cytochrome P450 enzymes (predominantly CYP2C9 for S-Ibuprofen and CYP2C8 for R-Ibuprofen), followed by oxidation to form carboxy-ibuprofen, which is then excreted.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ibuprofen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Ibuprofen-13C6: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Ibuprofen-13C6, a stable isotope-labeled version of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

Core Physical and Chemical Data

This compound is a synthetic derivative of ibuprofen where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Data for unlabeled ibuprofen is also provided for comparison, as specific experimental values for the labeled compound are not always readily available and can be reasonably estimated from the parent compound.

| Property | This compound | Unlabeled Ibuprofen |

| Molecular Formula | ¹³C₆C₇H₁₈O₂ | C₁₃H₁₈O₂ |

| Molecular Weight | 212.24 g/mol [2] | 206.29 g/mol |

| CAS Number | 1216459-54-9[2] | 15687-27-1 |

| Appearance | White to off-white solid | Colorless crystals or white crystalline powder |

| Melting Point | Not explicitly reported; expected to be similar to unlabeled ibuprofen | 75-78 °C |

| Boiling Point | Not explicitly reported; expected to be similar to unlabeled ibuprofen | 157 °C at 4 mmHg |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | Soluble in ethanol (~50 mg/mL), DMSO (~50 mg/mL), and dimethyl formamide (~45 mg/mL). Poorly soluble in water. |

| Storage Temperature | -20°C[2] | Room temperature |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in a research setting. The following sections outline protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound involves the introduction of the six carbon-13 atoms into the benzene ring of the ibuprofen molecule. A common synthetic strategy involves a multi-step process starting from a commercially available 13C-labeled benzene derivative. While specific proprietary methods may vary, a general synthetic route can be adapted from published procedures for labeled compounds.

A plausible synthetic route is described as follows:

-

Friedel-Crafts Acylation: 13C6-labeled benzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 1-(¹³C₆-phenyl)-2-methylpropan-1-one.

-

Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-(¹³C₆-phenyl)-2-methylpropan-1-ol, using a reducing agent such as sodium borohydride.

-

Halogenation: The alcohol is then converted to a halide, for example, 1-chloro-1-(¹³C₆-phenyl)-2-methylpropane, by reaction with a halogenating agent like thionyl chloride.

-

Grignard Reaction and Carboxylation: The halide is used to form a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the reaction mixture, followed by acidic workup to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the final high-purity this compound.

Analytical Methods for Characterization and Quantification

Accurate and precise analytical methods are essential for the quality control of this compound and its use in quantitative studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile and water (acidified with phosphoric acid).

-

Detection: UV detection at a wavelength of 220 nm or 254 nm.

-

Sample Preparation: this compound standard and samples are dissolved in the mobile phase or a compatible solvent.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Derivatization: Due to the carboxylic acid group, ibuprofen and its labeled analogue are often derivatized prior to GC analysis to improve volatility and chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection depending on the concentration.

-

Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions of the derivatized this compound.

Visualizations

Ibuprofen Signaling Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3][4]

Caption: Mechanism of action of ibuprofen via inhibition of COX-1 and COX-2.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Ibuprofen-13C6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Ibuprofen-13C6, a stable isotope-labeled internal standard crucial for a wide range of analytical and research applications. This document details its suppliers and availability, experimental protocols for its use, and the key signaling pathways it helps to investigate.

This compound is a non-radioactive, isotopically enriched form of ibuprofen where six carbon atoms on the benzene ring are replaced with the Carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a valuable tracer in metabolic studies.

Supplier and Availability of this compound

The availability of this compound from various suppliers is crucial for researchers planning their experiments. The following table summarizes the quantitative data from several key suppliers. Please note that pricing and stock levels are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) | Stock Status/Lead Time |

| MedchemExpress | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | - | 1 mg | $663 | Ask For Quote & Lead Time[1] |

| Sigma-Aldrich | Ibuprofen-(ring-13C6) | 1216459-54-9 | ¹³C₆C₇H₁₈O₂ | ≥95.0% (HPLC) | Inquire | Inquire (Login Required) | Inquire[2] |

| LGC Standards | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | >95% (HPLC) | 1 mg, 10 mg | Inquire (Login Required) | In stock |

| Santa Cruz Biotechnology | This compound | 15687-27-1 (unlabeled) | (¹³C)₆C₇H₁₈O₂ | - | Inquire | Inquire | Inquire |

| Immunomart | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | - | Inquire | Inquire | Inquire[3] |

Experimental Protocols

This compound is primarily utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in Nuclear Magnetic Resonance (NMR) based metabolic studies.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of ibuprofen in biological matrices, such as plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).[4]

1. Materials and Reagents:

-

Ibuprofen analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of ibuprofen and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of ibuprofen by diluting the stock solution with a mixture of water and acetonitrile.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

-

Calibration Standards: Spike known concentrations of the ibuprofen working standards into the blank biological matrix.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard), add 20 µL of the this compound internal standard spiking solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3. LC-MS/MS Conditions (Illustrative Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Ibuprofen: m/z 205.1 → 161.1

-

This compound: m/z 211.1 → 167.1

-

4. Data Analysis:

-

Quantify the concentration of ibuprofen in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

13C NMR Sample Preparation and Analysis

This protocol provides a general guideline for preparing a sample of a 13C-labeled compound for NMR analysis.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.[5]

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the 13C NMR spectrum using appropriate parameters (e.g., pulse program, number of scans). Proton decoupling is typically used to simplify the spectrum.

Signaling Pathways and Experimental Workflows

Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

Ibuprofen's Inhibition of the COX Signaling Pathway

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The inhibition of this pathway leads to the anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ibuprofen-(ring-13C6) analytical standard 1216459-54-9 [sigmaaldrich.com]

- 3. immunomart.com [immunomart.com]

- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the 13C NMR Spectrum of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ibuprofen. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation, quality control, and metabolic studies of pharmaceuticals. This document details the chemical shift assignments, experimental protocols for data acquisition, and a visual representation of the molecular structure with corresponding carbon atom numbering.

Introduction to 13C NMR Spectroscopy of Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has the chemical formula C₁₃H₁₈O₂. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules like ibuprofen. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms and their chemical environments. In a standard proton-decoupled 13C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak, simplifying spectral interpretation.

The molecular structure of ibuprofen contains 13 carbon atoms. However, due to molecular symmetry, not all of these carbons are chemically equivalent. Specifically, the two methyl groups of the isobutyl substituent are equivalent, and the two pairs of aromatic CH groups are also equivalent. This results in a 13C NMR spectrum that displays ten distinct signals under typical experimental conditions.

Quantitative Data: 13C NMR Chemical Shifts and Assignments

The 13C NMR spectral data for ibuprofen, acquired in deuterated chloroform (CDCl₃), is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments are based on a combination of one-dimensional 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[1]

| Carbon Atom Number | Chemical Shift (δ) in ppm | Multiplicity (from DEPT) | Assignment |

| 1 | ~181.4 | C (Quaternary) | Carboxylic Acid (C=O) |

| 2 | ~45.1 | CH | Methine |

| 3 | ~18.2 | CH₃ | Methyl |

| 4 | ~137.2 | C (Quaternary) | Aromatic |

| 5 | ~129.5 | CH | Aromatic |

| 6 | ~127.4 | CH | Aromatic |

| 7 | ~140.9 | C (Quaternary) | Aromatic |

| 8 | ~127.4 | CH | Aromatic |

| 9 | ~129.5 | CH | Aromatic |

| 10 | ~45.1 | CH₂ | Methylene |

| 11 | ~30.2 | CH | Methine |

| 12 | ~22.5 | CH₃ | Methyl |

| 13 | ~22.5 | CH₃ | Methyl |

Note: The numbering of the carbon atoms corresponds to the diagram in Section 4.

An interesting feature of the ibuprofen spectrum in CDCl₃ is the accidental chemical shift equivalence of two distinct carbon atoms, C-2 (methine) and C-10 (methylene), which both resonate at approximately 45.1 ppm.[1] This degeneracy can be resolved by using a different solvent, such as DMSO.[2] The quaternary carbons (C-1, C-4, and C-7) are typically identified by their lower intensities in a standard 13C{¹H} spectrum and their absence in DEPT-135 and DEPT-90 spectra.[3][4]

Experimental Protocols

The acquisition of a high-quality 13C NMR spectrum of ibuprofen requires careful sample preparation and the selection of appropriate NMR parameters. The following is a detailed methodology for conducting this experiment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of ibuprofen. For a standard 5 mm NMR tube, this amount provides a good signal-to-noise ratio for a 13C NMR spectrum acquired in a reasonable time frame.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Dissolution: Add the solvent to the ibuprofen in a small vial and gently agitate until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to prevent shimming issues and line broadening.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are a general guideline for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz NMR Spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 or similar pulse program).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard 30-degree pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width (SW): 0 to 220 ppm (approximately 22,000 Hz on a 400 MHz instrument).

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Ibuprofen Structure and Carbon Numbering

The following diagram illustrates the chemical structure of ibuprofen with the carbon atoms numbered to correspond with the assignments in the data table. This visualization is crucial for correlating the spectral data with the molecular structure.

Logical Workflow for Spectral Assignment

The definitive assignment of each carbon signal in the ibuprofen spectrum is achieved through a logical workflow that combines several NMR experiments.

This workflow begins with the acquisition of a standard proton-decoupled 13C NMR spectrum and DEPT experiments to determine the multiplicity of each carbon signal. A proton NMR spectrum is also acquired. The HSQC experiment is then used to correlate each carbon with its directly attached proton(s). Finally, the HMBC spectrum provides through-bond correlations over two to three bonds, which helps to piece together the carbon skeleton and definitively assign all carbons, including the quaternary ones.

References

Metabolic Fate of ¹³C-Labeled Ibuprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body before its excretion. Understanding the metabolic fate of ibuprofen is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The use of stable isotope-labeled compounds, such as ¹³C-labeled ibuprofen, has become the gold standard in drug metabolism studies. This technique offers a precise and sensitive method to trace the drug and its metabolites through various biological compartments, providing accurate quantitative data without the safety concerns associated with radiolabeled compounds. This technical guide provides a comprehensive overview of the metabolic fate of ¹³C-labeled ibuprofen, detailing its biotransformation pathways, the quantitative distribution of its metabolites, and the experimental protocols for their analysis.

Metabolic Pathways of Ibuprofen

The biotransformation of ibuprofen is a complex process primarily occurring in the liver. It involves two main phases of metabolism: Phase I oxidation and Phase II glucuronidation.

Phase I Metabolism: Oxidation

The initial and primary route of ibuprofen metabolism is oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The key enzymes responsible for this process are CYP2C9 and, to a lesser extent, CYP2C8.[1] This oxidative process results in the formation of several hydroxylated metabolites, which are subsequently oxidized to a carboxylic acid derivative.

The major primary metabolites formed are:

-

2-hydroxyibuprofen: Formed by the hydroxylation of the isobutyl side chain.

-

3-hydroxyibuprofen: Another hydroxylated metabolite formed at a different position on the isobutyl group.

-

Carboxyibuprofen: The further oxidation of the hydroxylated metabolites leads to the formation of a carboxylic acid metabolite.[1]

It is important to note that ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form. A significant portion of the inactive (R)-enantiomer undergoes a unidirectional chiral inversion to the active (S)-enantiomer in the body.[1] The metabolism of the two enantiomers is also stereoselective, with CYP2C9 primarily metabolizing (S)-ibuprofen and CYP2C8 showing a preference for (R)-ibuprofen.[1]

Phase II Metabolism: Glucuronidation

Following oxidation, both the parent ibuprofen molecule and its Phase I metabolites can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where glucuronic acid is attached to the carboxylic acid group of ibuprofen and its metabolites. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are more readily excreted from the body.

Quantitative Analysis of ¹³C-Ibuprofen and its Metabolites

Based on studies of unlabeled and deuterated ibuprofen, the urinary excretion of the major metabolites accounts for a significant portion of the administered dose. After oral administration, ibuprofen is almost completely absorbed and extensively metabolized, with very little of the parent drug excreted unchanged in the urine.[2]

| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |

| Carboxyibuprofen | ~37% | [3] |

| 2-Hydroxyibuprofen | ~25% | [3] |

| Unchanged Ibuprofen | <10% | [2] |

| Other Metabolites (including 3-hydroxyibuprofen and glucuronide conjugates) | Remainder | [2][3] |

Note: This table provides approximate values based on studies of unlabeled and deuterated ibuprofen, as specific data for ¹³C-ibuprofen is not publicly available.

Experimental Protocols

The following sections outline the methodologies for a typical clinical study investigating the metabolic fate of ¹³C-labeled ibuprofen.

Clinical Study Protocol

A robust clinical protocol is essential for a successful human mass balance study. Key elements of such a protocol include:

-

Study Design: An open-label, single-dose study in a small cohort of healthy volunteers is a common design for mass balance studies.

-

Subject Selection: Healthy adult male and/or female volunteers are typically recruited. Exclusion criteria would include a history of gastrointestinal, renal, or hepatic disease, and allergies to NSAIDs.[4]

-

Drug Administration: A single oral dose of ¹³C-labeled ibuprofen (e.g., ¹³C₆-ibuprofen) is administered. The dose should be within the therapeutic range.

-

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) to determine the pharmacokinetic profile of ¹³C-ibuprofen and its metabolites.

-

Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to quantify the excretion of metabolites.

-

Feces: Total feces are collected for a defined period (e.g., up to 7 days) to determine the extent of fecal excretion.

-

-

Sample Handling and Storage: Plasma, urine, and homogenized fecal samples should be stored frozen (e.g., at -70°C) until analysis to ensure the stability of the analytes.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of ¹³C-ibuprofen and its metabolites due to its high sensitivity, selectivity, and specificity.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

-

Plasma:

-

Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma into an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[5] The organic layer is then separated and evaporated to dryness. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE): A more selective method where the plasma sample is passed through a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.

-

-

Urine:

-

Dilution: Urine samples can often be analyzed after simple dilution with the mobile phase.

-

Enzymatic Hydrolysis: To quantify the total amount of metabolites (free and glucuronidated), urine samples can be treated with β-glucuronidase to cleave the glucuronide conjugates prior to extraction.

-

Extraction: LLE or SPE can be used for further cleanup and concentration if necessary.[6]

-

LC-MS/MS Parameters

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate ibuprofen and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly used.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of ibuprofen and its acidic metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for ¹³C-ibuprofen and each of its ¹³C-labeled metabolites. This provides high selectivity and sensitivity. The specific m/z transitions will depend on the number and position of the ¹³C labels in the ibuprofen molecule. For example, for ibuprofen with a single ¹³C label, the precursor ion would be at m/z 206, and for a d3-labeled internal standard, it would be at m/z 208.[7][8]

-

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Metabolic Pathway of Ibuprofen```dot

Caption: Experimental workflow.

Conclusion

The metabolic fate of ¹³C-labeled ibuprofen is characterized by extensive oxidative metabolism via CYP450 enzymes, primarily CYP2C9 and CYP2C8, followed by glucuronidation. The major metabolites excreted in the urine are carboxyibuprofen and 2-hydroxyibuprofen. The use of stable isotope labeling with ¹³C provides a powerful tool for accurately quantifying the disposition of ibuprofen and its metabolites. The detailed experimental protocols outlined in this guide provide a framework for conducting robust human mass balance studies to further elucidate the pharmacokinetics of this important drug. A thorough understanding of ibuprofen's metabolism is paramount for optimizing its therapeutic use and ensuring patient safety.

References

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibuprofen-13C6 for Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Ibuprofen-13C6 in metabolic flux analysis (MFA). Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby modulating prostaglandin synthesis. Understanding the metabolic fate of ibuprofen and its impact on cellular metabolic networks is crucial for optimizing drug efficacy and safety. The use of stable isotope-labeled this compound as a tracer in MFA studies offers a powerful tool to elucidate the intricate details of its metabolism and its broader effects on cellular physiology. This document details the core principles, experimental protocols, data interpretation, and potential applications of this compound in metabolic research, providing a valuable resource for scientists in academia and the pharmaceutical industry.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites is then measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.

This compound, in which six carbon atoms of the ibuprofen molecule are replaced with the ¹³C isotope, serves as an ideal tracer to study its own metabolic fate and its influence on cellular metabolism.

Ibuprofen Metabolism and Mechanism of Action

Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8. The main metabolic pathways involve oxidation of the isobutyl side chain, leading to the formation of hydroxyibuprofen and carboxyibuprofen, which are subsequently conjugated and excreted. A significant aspect of ibuprofen metabolism is the chiral inversion of the pharmacologically less active R-enantiomer to the active S-enantiomer.[1][2]

The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its therapeutic effects.

Signaling Pathway Diagrams

Experimental Design for Metabolic Flux Analysis with this compound

A well-designed experiment is critical for obtaining meaningful data from an MFA study. The following outlines a general workflow for a cell culture-based experiment.

Experimental Workflow

References

Methodological & Application

Application Note: High-Throughput Analysis of Ibuprofen in Human Plasma using Ibuprofen-13C6 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ibuprofen in human plasma. The use of a stable isotope-labeled internal standard, Ibuprofen-13C6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This procedure is well-suited for high-throughput bioanalysis in clinical and research settings, including pharmacokinetic and bioequivalence studies.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain, fever, and inflammation. Accurate and reliable quantification of ibuprofen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for achieving reliable quantitative results by correcting for potential variability during sample preparation and analysis. This application note provides a detailed protocol for the determination of ibuprofen in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ibuprofen and this compound (ring-13C6) analytical standards were obtained from a commercial supplier.

-

HPLC-grade methanol and acetonitrile were used.

-

Formic acid (reagent grade).

-

Ultrapure water.

-

Human plasma (drug-free).

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard Solutions

Stock solutions of ibuprofen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water. A working solution of the internal standard (this compound) was prepared at a suitable concentration (e.g., 200 ng/mL) in methanol.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a rapid gradient optimized for separation and run time |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ibuprofen: m/z 205.1 → 161.1[1] |

| This compound: m/z 211.1 → 167.1 (calculated) | |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Ibuprofen | 0.05 - 50 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |

| Low | 0.15 | < 10 | < 10 | 90 - 110 |

| Mid | 15 | < 10 | < 10 | 90 - 110 |

| High | 40 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Ibuprofen | Low | 85 - 115 | 85 - 115 |

| High | 85 - 115 | 85 - 115 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of ibuprofen.

Discussion

The presented LC-MS/MS method offers a reliable and high-throughput solution for the quantification of ibuprofen in human plasma. The use of this compound as an internal standard is a key aspect of the method, ensuring that any variations during the sample preparation or injection process are accounted for, leading to high precision and accuracy. The simple protein precipitation protocol is amenable to automation, further enhancing the throughput for large sample batches. The chromatographic and mass spectrometric conditions are optimized for a short run time while maintaining excellent sensitivity and selectivity. This method is suitable for a wide range of applications in clinical and pharmaceutical research.

Conclusion

A detailed application note and protocol for the quantitative analysis of ibuprofen in human plasma using this compound as an internal standard by LC-MS/MS has been described. The method is rapid, sensitive, and robust, making it ideal for high-throughput bioanalytical applications.

References

Application Notes & Protocols: Quantitative Analysis of Ibuprofen Using Ibuprofen-13C6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and reliable quantification in biological matrices for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen-13C6, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the quantitative analysis of ibuprofen in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Ibuprofen analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (or Formic acid, as specified in the method)

-

Ammonium acetate (or Ammonium formate, as specified in the method)

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: A C18 column is commonly used for separation.[1][2]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve ibuprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of ibuprofen by serially diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution to a final concentration (e.g., 1 µg/mL) with the same solvent mixture as the working standards.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting ibuprofen from plasma samples.[1][2][3]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1][2][3]

-

Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.[1][2][3]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.[4]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][3]

-

Multiple Reaction Monitoring (MRM): The following mass transitions should be monitored. The transition for this compound is predicted based on the stable isotope label.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ibuprofen | 205.0 | 161.1[1][3] |

| This compound | 211.0 | 167.1 |

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on validated similar methods.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Ibuprofen | 0.05 - 36[1][2][3] | > 0.99[1][2][3] |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.1 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |

| Medium | 10 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |

| High | 30 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Ibuprofen | 78.4 - 80.9%[1][2][3] |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of ibuprofen.

Caption: Logical relationship of the analytical method and its applications.

References

- 1. Establishment and validation of an SIL‐IS LC–MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Use of Ibuprofen-13C6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ibuprofen-13C6, a stable isotope-labeled form of ibuprofen, in pharmacokinetic (PK) research. The use of stable isotope-labeled compounds is a powerful technique in drug development, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. This compound allows for the differentiation from the unlabeled drug, enabling sophisticated study designs such as absolute bioavailability and microdosing studies.

Introduction to this compound in Pharmacokinetic Studies

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form.[2] A significant portion of the (R)-enantiomer undergoes metabolic inversion to the (S)-enantiomer in the body.[2]

The use of this compound, where six carbon atoms in the ibuprofen molecule are replaced with the heavy isotope ¹³C, provides a distinct mass signature. This allows for its simultaneous administration with an unlabeled therapeutic dose and subsequent differentiation and quantification in biological matrices using mass spectrometry. This approach is particularly valuable for determining the absolute bioavailability of an oral formulation by co-administering an oral dose of the unlabeled drug and an intravenous (IV) microdose of this compound.

Data Presentation: Comparative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Oral Ibuprofen (400 mg dose)

| Parameter | Mean Value | Range |

| Cmax (µg/mL) | 31.88 | 20 - 41.47[3] |

| Tmax (hours) | 1.5 - 2.0 | 0.58 - 2.0[4][5] |

| AUC₀-t (µg·h/mL) | 115.28 | 103.4 - 120.55[3][6] |

| AUC₀-∞ (µg·h/mL) | 117.71 | 107.8 - 122.75[3][6] |

| t½ (hours) | ~2.0 | 1.8 - 2.4 |

| Oral Bioavailability (F%) | ~100% | 80 - 100%[5] |

Table 2: Pharmacokinetic Parameters of Intravenous Ibuprofen (400 mg dose)

| Parameter | Mean Value | Range |

| Cmax (µg/mL) | 41.90 | - |

| Tmax (hours) | End of infusion | - |

| AUC₀-t (µg·h/mL) | 88.79 | - |

| AUC₀-∞ (µg·h/mL) | 91.46 | - |

| t½ (hours) | 1.93 | - |

| Absolute Bioavailability (F%) | 100% (by definition) | - |

Experimental Protocols

Protocol for a Human Absolute Bioavailability Study

This protocol outlines a typical design for an absolute bioavailability study using an oral dose of unlabeled ibuprofen and an intravenous microdose of this compound.

3.1.1. Study Design

A randomized, open-label, two-period crossover study is recommended. Healthy adult volunteers (n=12-24) will be enrolled after obtaining informed consent and undergoing a full health screening. A washout period of at least 7 days should be implemented between study periods.